Journal Name:Zeitschrift für Naturforschung A
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-01-29 , DOI: 10.1039/C5RA27574A
MicroRNAs (miRNAs) have been considered as promising biomarkers for cellular events and disease diagnosis. However, current methods for miRNA detection often require sophisticated instruments that may limit the applications in a resource-constrained setting. Herein, we developed a plasmonic biosensor for the colorimetric detection of miRNA with high specificity based on hairpin capture probe-coated magnetic beads (MBs) and catalase (CAT)/streptavidin (SA)-functionalized SiO2 nanoparticles. One end of the hairpin capture probe was labeled with a biotin group which was located close to the surface of MBs and failed to bind to CAT/SA-SiO2 nanoparticles in the absence of target. However, the toehold-mediated strand displacement between target miRNA and hairpin capture probe stretched the biotin group far away from the surface of MBs, enabling the capture and separation of CAT/SA-SiO2 nanoparticles. CAT can rapidly consume hydrogen peroxide (H2O2) which was then used to mediate the growth of gold nanoparticles (AuNPs). A blue aggregated AuNP solution and a red non-aggregated AuNP solution were obtained under low and high concentrations of H2O2, respectively. A single SiO2 nanoparticle was decorated with a large number of CAT molecules to offer an amplified colorimetric signal. As low as 5 amol miRNA was detected with the naked eye. The biosensor can also distinguish target miRNA from homologous sequences even with single nucleotide variation due to the long stem-containing hairpin capture probe. Furthermore, the practical application in real samples was demonstrated by detecting the small RNA samples extracted from cancer cells. Thus, we expect this simple biosensor may work as a routine tool for on-site detection of miRNA in resource-limited settings for clinical early diagnosis.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-01-08 , DOI: 10.1039/C5RA20786J
Capacitive deionization (CDI) is an emerging technology for the energy-efficient removal of dissolved ions from aqueous solutions. Expanding this technology to non-aqueous media, we present an experimental characterization of a pair of porous carbon electrodes towards electrosorption of dissolved ions in propylene carbonate. We demonstrate that application of CDI technology for treatment of an organic solution with an electrochemical stability window beyond 1.2 V allows for a higher salt removal capacity and higher charge efficiency as compared to CDI applied for treatment of aqueous electrolytes. Further, we show that using conductivity measurements of the stream emerging from the CDI cell combined with an equilibrium electric double-layer structure model, we can gain insights into charge compensation mechanisms and ion distribution in carbon nanopores.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: , DOI: 10.1039/C1RA90006D
A graphical abstract is available for this content
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2015-06-17 , DOI: 10.1039/C5RA09294A
Atomic level mechanistic insights into the chemical and electrochemical reduction of CO2 on the Cu(111) and Cu(100) surfaces are presented based on DFT-based thermodynamic and kinetic calculations. On Cu(111), COads is firstly formed by the dissociative hydrogenation of CO2, and CHOads and CH2Oads are the key intermediates towards the chemical and electrochemical reduction of CO2 into methanol and CH4. Despite being thermodynamically or kinetically favoured, it is likely that CH2OHads instead of CH3Oads is the intermediate for methanol and CH4 formation. Based on the activation barriers, CH2OHads intermediate either forms CH3OH by direct hydrogenation or forms CH2ads by hydrogenative dissociation, which may be a parallel path in the CO2 reduction mechanism on the Cu(111) surface. Finally, the CH2 intermediate leads to formation of the hydrocarbons. On Cu(100), CO2 reduction takes a different pathway in the early stages; CO is formed through the direct dissociation of CO2 rather than hydrogenative dissociation as on the Cu(111) surface due to stronger bonding of CO. Further reduction of CO also undergoes a different pathway, in which CO dimerization is more easy to achieve, whereas CO hydrogenation is difficult on the Cu(100) surface. This explains why C2H4 is formed more favorably on the Cu(100) surface and CH4 is predominantly produced on the Cu(111) surface under both chemical and electrochemical conditions. In addition, DFT results showed for the first time that the electrochemical reduction would be expected to be highly favored at potentials of interest by CO2 reduction compared with chemical reduction and that the carbon dioxide anion radical (˙CO2−) is involved in the initial stage of CO2 electroreduction. Simultaneously, the results also explain partly why CH3OH is formed in gas phase chemistry and only CH4 is observed in electrochemistry on copper surfaces. By analyzing the chemical and electrochemical reduction paths, important mechanistic information is deduced on the Cu single crystal surfaces. The study of CO2 reduction mechanisms on copper will lead to a deeper understanding of the reaction chemistry and could eventually lead to the design of more efficient and selective catalysts.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-11-09 , DOI: 10.1039/C6RA23936F
A catalyst free decarboxylative trichloromethylation of imines to afford different trichloromethyl sulfonyl and sulfinyl amines has been presented. Only DMSO as a solvent at room temperature was necessary to provide the corresponding products in good to high isolated yields. A highly diastereoselective version was carried out, leading to the sulfinylimine with good yield and near perfect diastereoselectivity. Regarding the reaction profile, ATR-FTIR spectroscopy was employed to support the entire mechanism and also to provide details on the trichloroacetate salts behavior against electrophiles and in the presence of different solvents.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-05-16 , DOI: 10.1039/C6RA07808G
We synthetized hybrid materials with multifunctional properties by coupling graphene nanoplatelets (GNP) modified with carboxylic groups to titanium dioxide (TiO2) nanoparticles (NPs) and tested them both as photocatalysts to promote pollution abatement and as tracers of the presence of a model antigen (bovine serum albumin, BSA) in immunochemical assays. The presence of carboxylic groups proved to be crucial in both applications: they improved TiO2 photocatalytic activity by the interaction between the carboxylic groups on the GNP surface and the hydroxyl groups on TiO2 surface, and allowed for covalently binding the material to BSA. The photoactivity of the materials was exploited for the oxidation of 3,3′,5,5′-tetramethylbenzidine for immunochemical applications.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2019-07-29 , DOI: 10.1039/C9RA03740C
CRP (Citri Reticulatae Pericarpium), a famous traditional Chinese medicine, has also been extensively used in foods and condiments in dietary practice for centuries. According to the Chinese Pharmacopeia (2015 edition) it contains two subtypes, Guangchenpi (GCP) and Chenpi (CP). GCP exclusively originates from the pericarp of Citrus reticulata ‘Chachi’ cultivar and it's generally believed that GCP has superior qualities compared with the other main cultivars (CP). In the present study, an integrated approach combining LC-QTOF MS-based untargeted metabolomics analysis and DNA barcoding molecular identification was conducted to study the genetic diversity and chemical differences between GCP and CP. A validated UPLC-QTOF MS metabolomics method was established to identify markers by using PCA and OPLS-DA models. 34 identified metabolites could be used as chemical markers to distinguish effectively between the two subtypes. Among them polymethoxyflavones (PMF) such as hexamethoxyflavone (nobiletin and natsudaidain), pentamethoxyflavone (tangeretin and sinensetin), and tetramethoxyflavone are the most influential markers. Support vector machines were employed to classify all the samples and these markers showed good prediction accuracy (100%). The results of DNA barcoding showed that the secondary structure of the ITS2 sequences were significantly different among GCP and other three cultivars. The study indicated the integrated method could be a powerful and reliable analytical tool for differentiating GCP from CP.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2015-06-05 , DOI: 10.1039/C5RA08987E
The feasibility of preparing activated carbon (AC-CHs) from carbohydrates (glucose, sucrose and starch) with phosphoric acid activation was evaluated by comparing its physicochemical properties and Ni(II) adsorption performance with a reference activated carbon (AC-PA) derived from Phragmites australis. The textural and chemical properties of the prepared activated carbon were characterized by N2 adsorption/desorption isotherms, SEM, Boehm's titration and XPS. Although AC-CHs had much lower surface area (less than 700 m2 g−1) than AC-PA (1057 m2 g−1), they exhibited 45–70% larger Ni(II) adsorption capacity which could be mainly attributed to their 50–75% higher contents of total acidic and basic groups. The comparison of XPS analyses for starch-based activated carbon before and after Ni(II) adsorption indicated that Ni(II) cation combined with the oxygen-containing groups and basic groups (delocalized π-electrons) through the mechanisms of proton exchange, electrostatic attraction, and surface complexation. Kinetic results suggested that chemical reaction was the main rate-controlling step, and a very quick Ni(II) adsorption performance of AC-CHs was presented with ∼95% of maximum adsorption within 30 min. Both adsorption capacity and rate of the activated carbon depended on the surface chemistry as revealed by batch adsorption experiments and XPS analyses. This study demonstrated that AC-CHs could be promising materials for Ni(II) pollution minimization.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2019-01-28 , DOI: 10.1039/C8RA08204A
Myrtus communis L. (Myrtle) is one of the most important aromatic and medicinal species from the Myrtaceae family. It is traditionally used as antiseptic, disinfectant drug and hypoglycemic agent. The aim of our study was to evaluate the protective effect of Myrtus communis essential oil (McEO) on CCl4-induced hepatotoxicity in rat. Thirty two adult Wistar rats were divided into 4 groups of 8 each: (1) a control group; (2) was given a single dose of CCl4 (1 mL kg−1 in 1% olive oil. ip) on the 14th day (3) were given during 15 days a daily i.p. injection of McEO at 250 mL kg−1 b.w (4) a group was pretreated with McEO and intoxicated with CCl4 on the 14th day. The major components of McEO are α-pinene (35.20%), 1,8-cineole (17%), linalool (6.17%) and limonene (8.94%) which accounted for 67.31% of the whole oil. The antioxidant activity of McEO was evaluated using DPPH scavenging ability, β-carotene bleaching inhibition and hydroxyl radical-scavenging activity. Moreover, the effect of McEO (250 mg kg−1 body weight BW) administrated for 14 consecutive days was evaluated in wistar rat. Administration of a single dose of CCl4 caused hepatotoxicity as monitored by an increase in lipid peroxidation (thiobarbituric acid reactive substances) as well in protein carbonyl level but decreased in antioxidant markers in the liver tissue. The McEO pre-treatment significantly prevented the increased plasma levels of hepatic markers and lipid levels induced by CCl4 in rats. Furthermore, this fraction improved biochemical and histological parameters as compared to CCl4-treated group. Our results suggest that M. communis contains promising substances to counteract the CCl4 intoxication and which may be efficient in the prevention of hepatotoxicity complications.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2019-07-11 , DOI: 10.1039/C9RA03514A
The Machilus genus (Lauraceae) had been extensively utilized in folk medicine due to its broad range of bioactivities. In the present study, a series of chromatographic separations of the methanol extract of stems of M. philippinensis led to the identification of thirty eight compounds totally. Among these, biscinnamophilin (1), machilupins A–C (2–4), machilutone A (5), and machilusoxide A (6) were new compounds reported for the first time. In addition, 5 was characterized with a unprecedented carbon skeleton. Other known compounds, including the major compounds cinnamophilin (7) and meso-dihydroguaiaretic acid (8), are identified by comparison of their physical and spectroscopic data with reported values. One of the reported compounds, cinnamophilin A (10), should be revised as dehydroguaiaretic acid (9) after careful comparison of all the 1H and 13C NMR data. Moreover, the neuroprotective activity of cinnamophilin (7) was examined in a primary cortical neuron culture and the results indicated that 7 was effective against glutamate induced excitotoxicity.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |